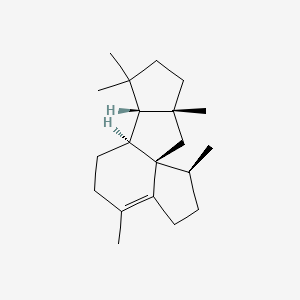
Phomopsene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phomopsene is a tetracyclic diterpene that is (6aS,6bR,10aR)-1,2,3,5,6,6a,6b,7,8,9,9a,10-dodecahydrodicyclopenta[a,d]indene substituted by methyl groups at positions 1, 4, 7, 7 and 9a, respectively. It has a role as a fungal metabolite. It is a diterpene and a polycyclic olefin.
This compound is a natural product found in Diaporthe amygdali with data available.
Scientific Research Applications
Biosynthesis and Cyclization Mechanism
- Biosynthetic Production : Phomopsene, along with other compounds like bonnadiene and allokutznerene, are produced by two diterpene synthases from Allokutzneria albata. These compounds undergo in-depth mechanistic studies involving isotopic labelling experiments, metal-cofactor variation, and site-directed mutagenesis (Lauterbach, Rinkel & Dickschat, 2018).
- Cyclization Mechanism : Detailed analysis of the cyclization mechanism of this compound by this compound synthase has been conducted. This includes mass spectrometry analysis of various site-specifically labeled terpenes, helping to elucidate the process involving double 1,2-alkyl shifts and a 1,2-hydride shift (Shinde et al., 2017).
Gene-based Metabolite Screening
- Identification of Diterpene Gene Clusters : The geranylgeranyl diphosphate synthase (GGS) gene has been utilized in identifying diterpene gene clusters. In Phomopsis amygdali N2, this approach led to the discovery of a novel diterpene hydrocarbon, this compound, and the isolation of a new diterpene, methyl phomopsenonate (Toyomasu et al., 2009).
Integrated Pest Management
- Pheromones in Pest Control : this compound, being a chemical compound, may also relate to the field of pheromones in Integrated Pest Management (IPM). Pheromones, like this compound, are significant in researching the production, operation, and functional mechanisms of information substances in ecological systems (Kong Wei-na, 2007).
Properties
Molecular Formula |
C20H32 |
|---|---|
Molecular Weight |
272.5 g/mol |
IUPAC Name |
(1S,2S,9S,10R,14R)-2,6,11,11,14-pentamethyltetracyclo[7.6.0.01,5.010,14]pentadec-5-ene |
InChI |
InChI=1S/C20H32/c1-13-6-8-16-17-18(3,4)10-11-19(17,5)12-20(16)14(2)7-9-15(13)20/h14,16-17H,6-12H2,1-5H3/t14-,16-,17+,19+,20+/m0/s1 |
InChI Key |
WFXPJSKWJXCYJM-TWRRNRRFSA-N |
Isomeric SMILES |
C[C@H]1CCC2=C(CC[C@@H]3[C@]12C[C@@]4([C@H]3C(CC4)(C)C)C)C |
Canonical SMILES |
CC1CCC2=C(CCC3C12CC4(C3C(CC4)(C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


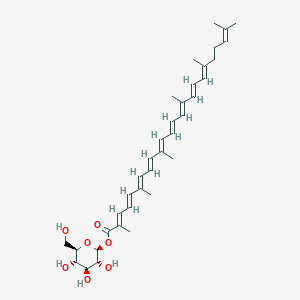
![2-(4-morpholinyl)-N'-[(2-nitrophenyl)-oxomethyl]-4-thiazolecarbohydrazide](/img/structure/B1265055.png)
![[S,(+)]-4-Methylnonane](/img/structure/B1265057.png)
![9-(dimethylamino)-2,2,4,11,11-pentamethyl-1-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1265060.png)

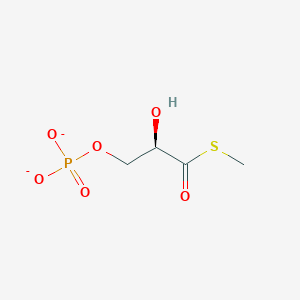
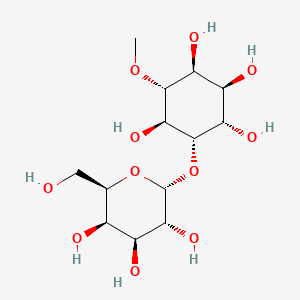

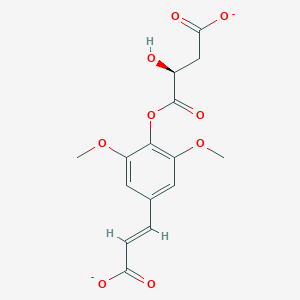
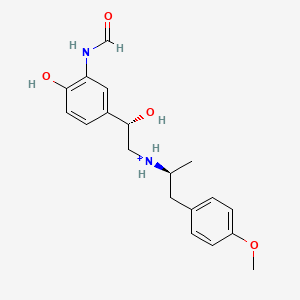
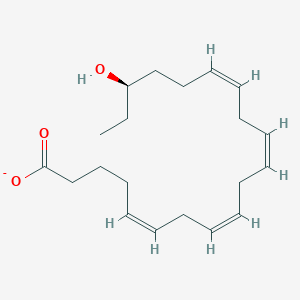

![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265074.png)
![Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate](/img/structure/B1265075.png)
